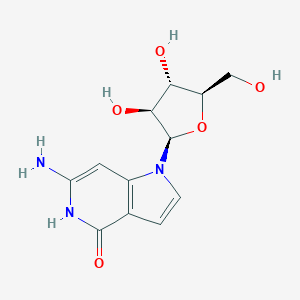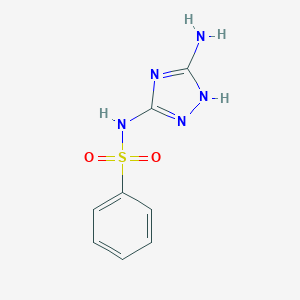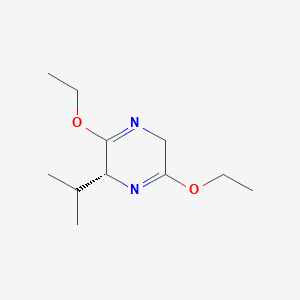![molecular formula C10H13NO2 B010277 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one CAS No. 107070-69-9](/img/structure/B10277.png)
1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one involves various chemical reactions. For example, an unexpected cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) developed 2-aminobenzofuran-3(2H)-one derivatives under mild conditions (Meng, Ge, Yang, & Wang, 2011). Another method includes the microwave-assisted synthesis of DPHP, a derivative, highlighting the role of 4(dimethylamino) benzaldehyde in producing fluorescent probes (Khan, Asiri, & Aqlan, 2016).
Molecular Structure Analysis
The molecular structure of derivatives showcases significant insights. For instance, the crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was determined using X-ray crystallography, providing a basis for understanding the structural aspects of similar compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one derivatives are diverse. The formation of molecular crystals of 1,1,2,2-Tetrakis(4-hydroxyphenyl)Ethane with Sulfoxides showcases the compound's ability to form new molecular structures through selective inclusion (Sato, Kimura, Suzuki, Kimura, Ogawa, & Ohashi, 1999). Furthermore, the synthesis of 3-Allylchromones, Homoisoflavones, and Bischromones from (E)-1-(2-hydroxyphenyl)-3-(N,N-Dimethylamino)prop-2-en-1-One by reacting with various bromides illustrates its versatility in organic synthesis (Panja, Maiti, & Bandyopadhyay, 2010).
Physical Properties Analysis
The physical properties of 1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one and its derivatives can be inferred from related compounds. The study on molecular structures through FT-IR, FT-Raman, NMR, and UV spectrometry provides a comprehensive understanding of their physical characteristics (Asiri, Karabacak, Sakthivel, Al-Youbi, Muthu, Hamed, Renuga, & Alagesan, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of these compounds, can be explored through various studies. The generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride underlines the compound's reactivity and potential for generating a wide range of derivatives (Roman, 2013).
Scientific Research Applications
Application in Nonlinear Optics
- Summary of the Application: The compound “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” has been used in the synthesis of Bis-Chalcone (BBDP), a donor-pi acceptor chromophore. This chromophore has been studied for its third-order nonlinear optical properties .
- Methods of Application or Experimental Procedures: The compound was prepared by condensation of N, N-dimethyl benzaldehyde and 1,1’-([1,1’-biphenyl]-4,4’-diyl)-di(ethan-1-one). Its structure was characterized by Mass Spectra, 13 C-NMR, 1 H-NMR, and IR. The third-order nonlinear optical characteristics were investigated by the Z-scan techniques in Chloroform .
- Results or Outcomes: The third-order nonlinear optical properties, such as the nonlinear refractive index (NLRI) n 2, nonlinear absorption coefficient (NLAC) β, and nonlinear susceptibility χ (3), were measured at various solution concentrations and laser powers. The obtained values of n 2, β, and χ (3) were estimated to be high, of the order of 10 –7 (cm 2 /W), 10 –3 (cm/W), and 10 –6 (esu), respectively .
Application in Organic Transformations
- Summary of the Application: This compound is used in the synthesis of phthalyl derivatives of different kinds of amino acids .
- Methods of Application or Experimental Procedures: The reaction of “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” with various amino acids at 180–185 °C within 15 minutes yields phthalyl derivatives of these amino acids .
- Results or Outcomes: The yield of this reaction varies between 30–92% .
Application in Drug Synthesis
- Summary of the Application: “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” is used in the synthesis of Dimethindene, a selective histamine H1 antagonist .
- Methods of Application or Experimental Procedures: The specific synthetic pathways for the industrial preparation of Dimethindene are not provided in the source .
- Results or Outcomes: The outcome of this process is the production of Dimethindene, a drug used to treat allergies .
Application in Heterocyclic Compound Synthesis
- Summary of the Application: This compound is used in the synthesis of 1 H-pyrazolo[1,2-b]phthalazine-diones and 2 H-indazolo[2,1-b]phthalazine-triones .
- Methods of Application or Experimental Procedures: The synthesis of these heterocyclic compounds involves the use of Fe 3 O 4 @SiO 2-imid-PMA n nanoparticles as an eco-friendly magnetic catalyst .
- Results or Outcomes: The outcome of this process is the production of a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Application in Material Science
- Summary of the Application: “1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one” is used in the synthesis of certain types of polymers .
- Methods of Application or Experimental Procedures: The specific synthetic pathways for the preparation of these polymers are not provided in the source .
- Results or Outcomes: The outcome of this process is the production of polymers with unique properties that have applications in various industries .
Future Directions
properties
IUPAC Name |
1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-5-4-8(11(2)3)6-10(9)13/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUCBGNNGAEELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



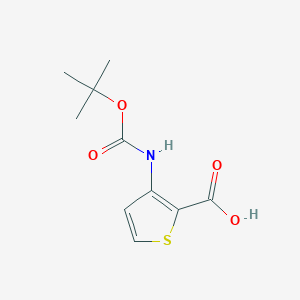
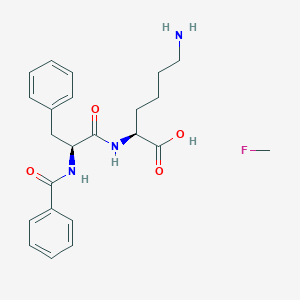


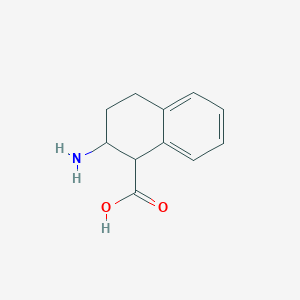
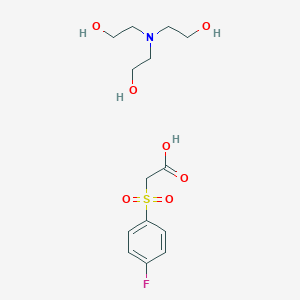
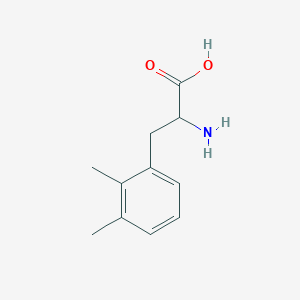

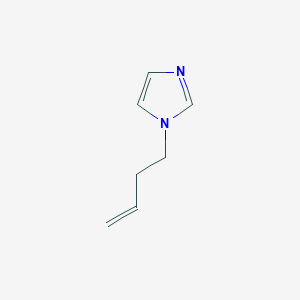
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

